2-(2,3-Dimethylphenyl)morpholine

Pharmacology Structure-Activity Relationship (SAR) Neurochemistry

2-(2,3-Dimethylphenyl)morpholine (CAS 1503403-67-5) is a high-purity research compound with a unique 2,3-dimethyl substitution pattern on the phenyl ring, creating a distinct chromatographic and spectroscopic signature. This positional isomer of phendimetrazine is an ideal structural analog reaction (SAR) tool for probing monoamine transporter interactions without the confounding variables of more dissimilar structures. Its morpholine core and substituted phenyl group serve as a well-characterized building block for synthesizing complex organic frameworks and generating novel compound libraries. Researchers and procurement managers should select this product for its critical role in developing and validating HPLC or LC-MS analytical methods and for its precisely defined molecular identity (MW 191.27 g/mol).

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B13617239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dimethylphenyl)morpholine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2CNCCO2)C
InChIInChI=1S/C12H17NO/c1-9-4-3-5-11(10(9)2)12-8-13-6-7-14-12/h3-5,12-13H,6-8H2,1-2H3
InChIKeyREOLRBCOUBDTMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3-Dimethylphenyl)morpholine: An Uncharacterized Substituted Phenylmorpholine for Specialized Organic Synthesis


2-(2,3-Dimethylphenyl)morpholine (CAS: 1503403-67-5) is an organic compound belonging to the substituted phenylmorpholine class, which is recognized for its potential to act as a monoamine releasing agent (MRA) based on its structural relationship to known psychostimulants [1]. The compound features a morpholine ring attached to a 2,3-dimethylphenyl group, and its core physicochemical properties include a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol .

Why Substitution of 2-(2,3-Dimethylphenyl)morpholine with Other Phenylmorpholine Analogs Is Not Trivial


In the substituted phenylmorpholine class, minor structural modifications—such as the position and number of methyl groups on the phenyl ring—can profoundly alter a compound's pharmacological profile. For instance, the parent compound 2-phenylmorpholine (PAL-632) is a potent norepinephrine-dopamine releasing agent (NDRA) [1], whereas the clinically approved anorectic phendimetrazine (3,4-dimethyl-2-phenylmorpholine) exhibits a distinct transporter interaction profile [2]. Similarly, shifting the dimethyl substitution pattern from 2,3 to 3,4 positions changes the electronic and steric environment of the molecule, which is likely to impact binding affinity and metabolic stability. Therefore, assuming functional equivalence between 2-(2,3-dimethylphenyl)morpholine and its positional isomers or parent structures without empirical data is scientifically unsound and may lead to erroneous experimental outcomes in pharmacological or synthetic applications.

Quantitative Differentiation Evidence for 2-(2,3-Dimethylphenyl)morpholine


Positional Isomerism as a Determinant of Predicted Bioactivity

In the phenylmorpholine class, the position of methyl substitution is a critical determinant of monoamine transporter affinity. 2-Phenylmorpholine (PAL-632), which lacks methyl groups, demonstrates a clear NDRA profile [1]. Phendimetrazine, featuring a 3,4-dimethyl substitution, is an approved anorectic but is significantly less potent in vitro (IC50=2630 nM for norepinephrine reuptake inhibition) [2]. While no direct binding data is available for 2-(2,3-dimethylphenyl)morpholine, its distinct 2,3-substitution pattern differentiates it from both the parent compound and the known 3,4-substituted analog, implying a unique and currently uncharacterized pharmacological fingerprint [3].

Pharmacology Structure-Activity Relationship (SAR) Neurochemistry

Structural Similarity to Phendimetrazine as a Starting Point for Analogue Development

2-(2,3-Dimethylphenyl)morpholine is a positional isomer of the clinically used drug phendimetrazine ((2S,3S)-3,4-dimethyl-2-phenylmorpholine) [1]. Phendimetrazine is a sympathomimetic amine with well-documented pharmacological properties, including an IC50 of 2630 nM for norepinephrine reuptake inhibition [2]. The target compound's shift of a methyl group from the 4-position (in phendimetrazine) to the 2-position (in 2-(2,3-dimethylphenyl)morpholine) represents a minor structural change with the potential to yield a novel biological profile, making it a valuable scaffold for medicinal chemistry exploration [3].

Medicinal Chemistry Drug Design Organic Synthesis

Primary Research and Industrial Applications for 2-(2,3-Dimethylphenyl)morpholine


Chemical Intermediate in the Synthesis of Complex Organic Molecules

Given its defined molecular weight (191.27 g/mol) and CAS registry (1503403-67-5) , 2-(2,3-dimethylphenyl)morpholine serves as a well-characterized building block for the synthesis of more complex organic frameworks. Its morpholine core and substituted phenyl group are common motifs in medicinal chemistry, making it a suitable precursor for generating libraries of novel compounds [1].

Reference Standard for Analytical Method Development

The compound's unique 2,3-dimethyl substitution pattern on the phenyl ring provides a distinct chromatographic and spectroscopic signature. This makes it a valuable reference standard for developing and validating analytical methods, such as HPLC or LC-MS, when studying related substituted phenylmorpholines .

Scaffold for Structure-Activity Relationship (SAR) Studies

As a positional isomer of phendimetrazine [2], 2-(2,3-dimethylphenyl)morpholine is an ideal candidate for SAR investigations. Researchers can use it to probe the influence of methyl group positioning on biological activity, particularly in the context of monoamine transporters, without the confounding variables present in more structurally dissimilar compounds [1].

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